tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1188914-92-2
VCID: VC12020547
InChI: InChI=1S/C16H25ClN6O3/c1-16(2,3)26-15(24)23-6-4-21(5-7-23)13-18-12(17)19-14(20-13)22-8-10-25-11-9-22/h4-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=N2)Cl)N3CCOCC3
Molecular Formula: C16H25ClN6O3
Molecular Weight: 384.9 g/mol

tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate

CAS No.: 1188914-92-2

Cat. No.: VC12020547

Molecular Formula: C16H25ClN6O3

Molecular Weight: 384.9 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate - 1188914-92-2

Specification

CAS No. 1188914-92-2
Molecular Formula C16H25ClN6O3
Molecular Weight 384.9 g/mol
IUPAC Name tert-butyl 4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazine-1-carboxylate
Standard InChI InChI=1S/C16H25ClN6O3/c1-16(2,3)26-15(24)23-6-4-21(5-7-23)13-18-12(17)19-14(20-13)22-8-10-25-11-9-22/h4-11H2,1-3H3
Standard InChI Key QAHSSVXYVMJUQD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=N2)Cl)N3CCOCC3
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=N2)Cl)N3CCOCC3

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₆H₂₅ClN₆O₃, with a molar mass of 384.9 g/mol. Its IUPAC name reflects the substitution pattern: tert-butyl 4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazine-1-carboxylate. Key structural features include:

  • A 1,3,5-triazine ring at the core, providing a planar scaffold for intermolecular interactions.

  • Chlorine at the 4-position, enhancing electrophilicity for nucleophilic substitution reactions.

  • Morpholine at the 6-position, contributing solubility and hydrogen-bonding capacity.

  • A Boc-protected piperazine at the 2-position, offering a masked amine for further functionalization .

The SMILES representation (CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=N2)Cl)N3CCOCC3) and InChIKey (QAHSSVXYVMJUQD-UHFFFAOYSA-N) confirm the connectivity and stereochemical neutrality.

Synthesis and Reaction Pathways

Synthesis of this compound typically involves sequential nucleophilic substitutions on a chlorotriazine precursor. While direct protocols are sparingly documented, analogous routes for related triazine-piperazine derivatives provide a framework :

Key Reaction Steps

  • Triazine Core Functionalization:

    • A 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is selectively substituted at the 4- and 6-positions. Morpholine displaces one chloride under mild conditions (e.g., K₂CO₃ in THF, 0–25°C) .

    • The remaining 4-chloro group undergoes substitution with Boc-piperazine under elevated temperatures (80–120°C) in polar aprotic solvents (e.g., DMF, NMP) .

  • Purification:

    • Crude products are isolated via liquid-liquid extraction (e.g., EtOAc/water) and purified by silica gel chromatography or recrystallization .

Representative Synthetic Data

ParameterConditions/OutcomeSource
Yield35–87% (varies by substitution step)
ReagentsK₂CO₃, DMF, 140°C, 15h
ByproductsDi-/tri-substituted triazines

Applications in Medicinal Chemistry

Kinase Inhibition

The 1,3,5-triazine scaffold is a hallmark of kinase inhibitors, notably anaplastic lymphoma kinase (ALK) antagonists . In ASP3026 (a clinical ALK inhibitor), structural similarities suggest the target compound could serve as a precursor. Key attributes include:

  • Triazine-Piperazine Linkage: Facilitates binding to kinase ATP pockets via hydrogen bonding and π-π stacking .

  • Morpholine Substituent: Enhances solubility and pharmacokinetic properties .

Structure-Activity Relationship (SAR) Insights

  • Chlorine Retention: The 4-chloro group is critical for electrophilic reactivity in subsequent cross-coupling reactions .

  • Boc Deprotection: Enables piperazine functionalization (e.g., amidation, alkylation) to diversify bioactivity .

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